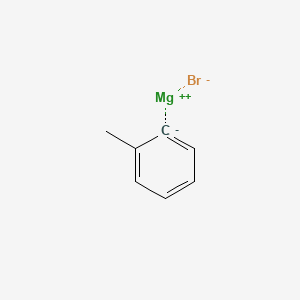o-Tolylmagnesium Bromide
CAS No.: 932-31-0
Cat. No.: VC2481941
Molecular Formula: C7H7BrMg
Molecular Weight: 195.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 932-31-0 |
|---|---|
| Molecular Formula | C7H7BrMg |
| Molecular Weight | 195.34 g/mol |
| IUPAC Name | magnesium;methylbenzene;bromide |
| Standard InChI | InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | YAMQOOCGNXAQGW-UHFFFAOYSA-M |
| SMILES | CC1=CC=CC=[C-]1.[Mg+2].[Br-] |
| Canonical SMILES | CC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Introduction
Synthesis and Production
Common Synthetic Routes
The synthesis of o-tolylmagnesium bromide follows the general preparation method for Grignard reagents. While the search results don't provide a specific synthesis protocol for this compound, Grignard reagents are typically prepared by the reaction of an organic halide (in this case, o-bromotoluene) with magnesium metal in an anhydrous ethereal solvent. The reaction proceeds via a single electron transfer mechanism, forming the carbon-magnesium bond. The ethereal solvent (commonly diethyl ether or THF) is crucial as it stabilizes the resulting organometallic compound through coordination to the magnesium center .
The general reaction can be represented as:
C₇H₇Br (o-bromotoluene) + Mg → C₇H₇MgBr (o-tolylmagnesium bromide)
This reaction requires absolutely dry conditions, as water and other protic solvents would rapidly protonate and destroy the Grignard reagent. Typically, the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation of the reactive species .
Physical and Chemical Properties
Physical Properties Data
The physical properties of o-tolylmagnesium bromide are summarized in the following table:
The properties of the solution are heavily influenced by the solvent in which the compound is dissolved. For example, solutions in diethyl ether will have different physical characteristics than those in THF due to the different properties of these solvents. The extremely low flash point (−40°F) indicates the high flammability of the solutions, which is primarily due to the ethereal solvents used .
Chemical Reactivity
As a Grignard reagent, o-tolylmagnesium bromide exhibits characteristic reactivity patterns:
-
It functions as a strong nucleophile, reacting with electrophiles such as carbonyl compounds, nitriles, and certain halides.
-
The compound can participate in metal-catalyzed coupling reactions, including homocoupling processes. In the presence of 10 mol% Pd(OAc)₂ and 1.0 equivalent of LiClO₄ in toluene at 100°C, phenylmagnesium bromide (a related Grignard reagent) undergoes homocoupling to form biphenyl in 98% yield. Similar reactions can be expected for o-tolylmagnesium bromide, producing 2,2'-dimethylbiphenyl derivatives .
-
Nickel-catalyzed homocoupling reactions have also been reported. When using 10 mol% Ni(OAc)₂ in the presence of Ag₂O in CH₂Cl₂, high yields of homocoupled products can be obtained .
-
The compound behaves as a strong base due to the carbanion-like character of the carbon-magnesium bond, reacting readily with protic compounds.
-
It acts as a Lewis base through the carbanion character of the organometallic bond, allowing it to coordinate to various metal centers in organometallic chemistry .
Applications in Organic Synthesis
As a Grignard Reagent
O-Tolylmagnesium bromide serves as a versatile Grignard reagent in organic synthesis. Its primary application lies in introducing the o-tolyl group into organic molecules through nucleophilic addition to various electrophiles. The typical reactivity patterns include:
-
Addition to aldehydes and ketones to form secondary and tertiary alcohols bearing the o-tolyl group
-
Reaction with esters to form ketones
-
Carbonylation reactions to produce carboxylic acid derivatives
-
Reaction with carbon dioxide to form o-toluic acid
-
Transmetalation reactions to generate other organometallic reagents
The utility of this reagent in synthetic pathways is enhanced by the steric and electronic properties of the o-tolyl group, which can influence the regioselectivity and stereoselectivity of reactions.
Homocoupling Reactions
Research has demonstrated that o-tolylmagnesium bromide can participate in transition metal-catalyzed homocoupling reactions to form 2,2'-dimethylbiphenyl. Studies on related Grignard reagents provide valuable insights into the optimal conditions for such transformations. For instance:
-
Palladium-catalyzed homocoupling: Using Pd(OAc)₂ (10 mol%) as a catalyst in the presence of LiClO₄ as an oxidant in toluene at 100°C produced high yields of homocoupled products from phenylmagnesium bromide (98% yield). Similar conditions likely apply to o-tolylmagnesium bromide .
-
Nickel-catalyzed homocoupling: Ni(OAc)₂ (10 mol%) with Ag₂O as an oxidant in CH₂Cl₂ provided excellent yields of homocoupled products (87% with Ag₂O, improved to 95% with optimized conditions) .
These coupling protocols offer synthetic routes to biaryls that serve as important structural motifs in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Intermediate Synthesis
O-Tolylmagnesium bromide has specific applications in the synthesis of pharmaceutical intermediates and biologically active compounds:
-
It is used as an intermediate in the synthesis of 13-Fluorodibenzo[a,i]pyrene (F588440), a polycyclic aromatic hydrocarbon (PAH) that exhibits potential carcinogenic properties through activation of P450 mono-oxygenase enzymes. This compound is valuable for research into carcinogenesis mechanisms and toxicological studies .
-
The reagent is employed in preparing 4-(2-methylphenyl)-4-oxobutanoic acid, which serves as a key intermediate in the synthesis of M1 muscarinic selective agonist AC-42 derivatives. These compounds have potential applications in treating neurological disorders such as Alzheimer's disease .
-
It can be used to prepare an iridium(I) mesityl complex, specifically Ir(o-tolyl)(CO)(dppe), which has applications in organometallic chemistry and catalysis .
The conjugated macromolecular structures derived from o-tolylmagnesium bromide reactions may display unique electrical and optical properties, making them valuable in materials science applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume